molecular formula C5H10O5 B1196730 DL-Xylose CAS No. 58-86-6

DL-Xylose

Cat. No.: B1196730
CAS No.: 58-86-6
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
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Description

DL-Xylose is a naturally occurring sugar that belongs to the family of carbohydrates known as pentoses, which are sugars composed of five carbon atoms. It is a fundamental monosaccharide that plays a crucial role in various biological processes. Derived from the Greek word “xylos,” meaning “wood,” xylose is found in the fibrous parts of plants such as wood, straw, and corn husks . It is classified as an aldose due to the presence of an aldehyde functional group. This compound is commonly used as a sweetening agent and is considered a low-calorie alternative to traditional sugar .

Mechanism of Action

Target of Action

DL-Xylose, also known as aldehydo-D-xylose, is a monosaccharide of the aldopentose type . It primarily targets enzymes involved in the metabolism of xylose, such as xylose reductase (XR) and xylitol dehydrogenase (XDH) . These enzymes play a crucial role in the conversion of xylose into xylitol and other metabolites .

Mode of Action

This compound interacts with its target enzymes, XR and XDH, to initiate the metabolic process . The uptake of this compound activates the related metabolic pathway, leading to the expression of XR and XDH . XR reduces xylose to xylitol, which is then oxidized by XDH to xylulose . This process involves the conversion of apoenzyme into holoenzyme through binding with NADPH and NADH .

Biochemical Pathways

This compound is metabolized through two primary pathways: the phosphoketolase pathway and the pentose phosphate (PP)/glycolytic pathway . In the phosphoketolase pathway, this compound is converted into acetate, formate, and ethanol . In the PP/glycolytic pathway, this compound is converted into L-lactate . The metabolism of this compound results in a variety of substrates that can serve important nutritional and biological purposes .

Pharmacokinetics

For instance, this compound uptake is suppressed in the presence of D-glucose, D-galactose, and D-fructose .

Result of Action

The metabolism of this compound leads to the production of various metabolites, including xylitol, a common food additive sweetener substitute . Additionally, this compound has been used as a diagnostic agent to observe malabsorption . The conversion of this compound into these metabolites serves important nutritional and biological purposes .

Action Environment

The action of this compound is influenced by environmental factors. For example, the consumption of this compound increases two-fold under light but decreases to the same level with the addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), indicating that extra chemical energy from the light-dependent reaction contributes to the catabolism of this compound .

Biochemical Analysis

Biochemical Properties

DL-Xylose participates in several biochemical reactions. It is primarily metabolized through the pentose phosphate pathway, where it is converted to xylulose-5-phosphate by the enzyme xylose isomerase. Xylulose-5-phosphate then enters the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate . This compound interacts with various enzymes, including xylose isomerase, xylulokinase, and transketolase, which facilitate its conversion and integration into metabolic pathways .

Cellular Effects

This compound influences various cellular processes. In microbial cells, it serves as a carbon source, supporting growth and energy production. This compound affects cell signaling pathways by modulating the levels of metabolites and cofactors involved in these pathways. It also impacts gene expression by regulating the transcription of genes associated with its metabolism . Additionally, this compound plays a role in cellular metabolism by contributing to the production of essential biomolecules such as nucleotides and amino acids .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to xylulose-5-phosphate by xylose isomerase. This conversion is a key step in the pentose phosphate pathway, where xylulose-5-phosphate is further metabolized to produce NADPH and ribose-5-phosphate . This compound also interacts with other enzymes, such as xylulokinase, which phosphorylates xylulose to xylulose-5-phosphate, and transketolase, which transfers two-carbon units in the pentose phosphate pathway . These interactions facilitate the integration of this compound into cellular metabolism and its utilization as a carbon source.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have shown that this compound can have sustained effects on cellular function, including the continuous production of NADPH and ribose-5-phosphate . The degradation of this compound over time can lead to a decrease in its availability and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can support normal cellular function and metabolism. At high doses, it can lead to toxic effects, including the accumulation of metabolic intermediates and disruption of cellular processes . Threshold effects have been observed, where a certain dosage of this compound is required to elicit a significant response in cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the glycolytic pathway. In the pentose phosphate pathway, this compound is converted to xylulose-5-phosphate by xylose isomerase and further metabolized to produce NADPH and ribose-5-phosphate . This compound also interacts with enzymes such as xylulokinase and transketolase, which facilitate its integration into these pathways . These interactions contribute to the regulation of metabolic flux and the production of essential biomolecules.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In microbial cells, transporters such as xylose permease facilitate the uptake of this compound from the extracellular environment . Once inside the cell, this compound is distributed to various cellular compartments, where it interacts with enzymes and other biomolecules involved in its metabolism . The localization and accumulation of this compound can affect its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its metabolism . It can also be transported to other cellular compartments, such as the mitochondria and the nucleus, where it may have additional effects on cellular function . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the acid-catalyzed hydrolysis of xylan, a hemicellulose found in plant cell walls. The hydrolysis process involves breaking down the xylan into its constituent sugars, including xylose . The reaction conditions typically involve the use of dilute sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves the extraction of xylan from biomass sources such as corn cobs, straw, and wood chips. The extracted xylan is then hydrolyzed using acid or enzymatic methods to produce xylose . Enzymatic hydrolysis is preferred for its specificity and mild reaction conditions, which result in higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions: DL-Xylose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, elevated temperatures.

    Reduction: Hydrogen gas, metal catalysts (e.g., nickel).

    Isomerization: Xylose isomerase enzyme, mild temperatures.

Major Products:

    Xylaric acid: from oxidation.

    Xylitol: from reduction.

    Xylulose: from isomerization.

Comparison with Similar Compounds

DL-Xylose stands out due to its extensive use in industrial applications and its potential health benefits as a low-calorie sweetener and prebiotic.

Properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
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Record name D-Xylose
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Solubility

555.0 mg/mL
Record name D-Xylose
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CAS No.

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
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Record name Xyloside
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Record name D-Xylose
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Record name Xylose
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Record name D-Xylose
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Melting Point

90.5 °C
Record name D-Xylose
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of DL-xylose?

A1: this compound is a five-carbon sugar molecule with an aldehyde functional group.

  • Spectroscopic Data: While the provided research excerpts don't delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of sugar molecules like this compound. [, ]

Q2: How is this compound synthesized?

A2: this compound can be synthesized through several methods. One approach involves the cis-hydroxylation of dl-trans-1, 1-diethoxy-5-tetrahydropyran-2-yloxypent-3-en-2-ol. [] Another study describes a synthesis route starting from 1-Methoxy-buten-(1)-in-(3). [, ] Additionally, this compound can be obtained through the acetolysis of xylan, a plant polysaccharide. []

Q3: Does this compound exhibit different crystallization behavior compared to its enantiomers?

A3: Yes, research indicates that d- and l-xylose molecules crystallize separately as a conglomerate, while this compound forms a stable racemic compound. This implies that a mixture of this compound will preferentially crystallize as the racemic compound rather than a mixture of the individual enantiomers. []

Q4: Can this compound be used as a starting material for the synthesis of other compounds?

A4: Absolutely. Researchers have successfully utilized this compound as a precursor for synthesizing various compounds. For instance, it has been employed in the synthesis of 2-Deoxy-DL-ribose and 2-Deoxy-DL-xylose. [] Another study used a protected form of aldehydo-D-xylose to synthesize D-xylofuranosyl-pyridine C-nucleosides. []

Q5: What are the applications of this compound in biological research?

A5: this compound plays a role in understanding carbohydrate-protein interactions. For example, one study identified a mucin-specific lectin from the mushroom Boletus edulis that exhibited potent inhibition by porcine mucin but not by this compound. [] This suggests a specific binding preference of the lectin towards mucin over this compound.

Q6: Are there any known alternatives or substitutes for this compound in specific applications?

A7: The need for alternatives to this compound would depend on its intended application. For instance, in the study examining the mucin-specific lectin, other sugars like D-glucose, D-mannose, and L-arabinose did not exhibit the same inhibitory effects, highlighting the specificity of the interaction between the lectin and mucin. []

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